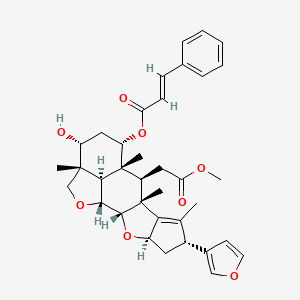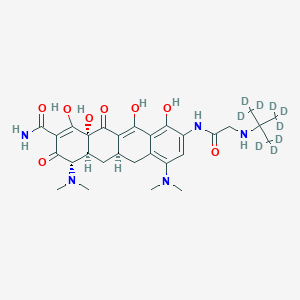
1-アセチルタギチニンA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Acetyltagitinin A, also known as 1-acetyl-4-hydroxy-7-methoxy-1,4,5,6-tetrahydropyridine-3-carboxylic acid or 1-acetyl-4-hydroxy-7-methoxy-1,4,5,6-tetrahydropyridine-3-carboxylic acid, is a naturally occurring compound found in Tagetes species, a genus of flowering plants in the sunflower family. 1-Acetyltagitinin A has been studied for its potential therapeutic applications, such as its anti-inflammatory, anti-tumor, and anti-bacterial properties. This compound has also been studied for its potential use as a drug delivery system for cancer treatment.
科学的研究の応用
鎮痛効果
1-アセチルタギチニンAは鎮痛薬としての可能性を示しています {svg_1}。これは、新しい鎮痛剤の開発に使用できることを意味します。
抗糖尿病特性
研究によると、this compoundは抗糖尿病効果を持つ可能性があります {svg_2}。これは、糖尿病の治療に使用できることを示唆しています。
血管弛緩効果
This compoundは、動物モデルで血管弛緩効果を示しました {svg_3}。これは、血圧や心臓血管の健康に関連する状態の治療に役立つ可能性があります。
抗菌活性
This compoundは、細菌や真菌に対する抗菌化合物として生物活性を示します {svg_4}。これは、新しい抗菌治療の開発に使用できることを示唆しています。
製薬試験での使用
This compoundは、製薬試験で使用されます {svg_5}。その独特の特性は、新薬の有効性と安全性を試験するために貴重です。
代謝調節における潜在的な役割
This compoundは代謝調節に役割を果たしている可能性があることを示唆するいくつかの証拠があります {svg_6}。これは、代謝性疾患の理解と治療に影響を与える可能性があります。
作用機序
Target of Action
1-Acetyltagitinin A is a diterpene that has been found in the leaves of Diversifolia . It also exhibits biological activity as an antimicrobial compound against bacteria and fungi .
Mode of Action
It may be due to its ability to inhibit prostaglandin synthesis or its antioxidant properties . It also produces a number of flavonoids, including quercetin, kaempferol, and myricetin .
Biochemical Pathways
Given its analgesic, antidiabetic, and vasorelaxant effects, it is likely that it interacts with multiple pathways related to pain perception, glucose metabolism, and vascular tone .
Result of Action
1-Acetyltagitinin A has shown analgesic, antidiabetic, and vasorelaxant effects in animal models . This suggests that it may have a role in modulating pain perception, glucose metabolism, and vascular tone. It also exhibits antimicrobial activity, suggesting a potential role in combating bacterial and fungal infections .
生化学分析
Biochemical Properties
1-Acetyltagitinin A plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been found to exhibit antimicrobial activity against bacteria and fungi, suggesting its potential as an antimicrobial agent . The compound interacts with various enzymes involved in metabolic pathways, including those responsible for its own metabolism and degradation. These interactions are crucial for understanding the compound’s stability and efficacy in biological systems.
Cellular Effects
1-Acetyltagitinin A influences various cellular processes and functions. It has been shown to have analgesic effects, which may be mediated through its interaction with pain receptors and signaling pathways . Additionally, the compound exhibits antidiabetic properties, potentially affecting insulin signaling pathways and glucose metabolism. The vasorelaxant effects of 1-Acetyltagitinin A suggest its role in modulating vascular smooth muscle cell function and blood pressure regulation . These cellular effects highlight the compound’s potential therapeutic applications in pain management, diabetes, and cardiovascular diseases.
Molecular Mechanism
The molecular mechanism of 1-Acetyltagitinin A involves its interaction with various biomolecules, including enzymes and receptors. The compound has been found to inhibit certain enzymes, leading to changes in metabolic pathways and cellular functions . For example, its antimicrobial activity may be due to the inhibition of key enzymes in bacterial and fungal cells, disrupting their metabolic processes. Additionally, 1-Acetyltagitinin A may modulate gene expression by interacting with transcription factors and other regulatory proteins, further influencing cellular functions and responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Acetyltagitinin A have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 1-Acetyltagitinin A remains stable under certain conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, highlighting the importance of understanding its temporal dynamics for therapeutic applications.
Dosage Effects in Animal Models
The effects of 1-Acetyltagitinin A vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as analgesia, antidiabetic activity, and vasorelaxation . At higher doses, toxic or adverse effects may be observed, including potential hepatotoxicity and nephrotoxicity. These dosage-dependent effects underscore the importance of determining the optimal therapeutic dose for safe and effective use of 1-Acetyltagitinin A in clinical settings.
Metabolic Pathways
1-Acetyltagitinin A is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism and degradation. The compound is metabolized by enzymes such as cytochrome P450, which play a crucial role in its biotransformation . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and its effects on metabolic flux and metabolite levels in biological systems.
Transport and Distribution
The transport and distribution of 1-Acetyltagitinin A within cells and tissues are mediated by specific transporters and binding proteins. The compound’s solubility in various solvents, including chloroform, dichloromethane, and ethyl acetate, suggests its ability to diffuse across cell membranes and accumulate in different cellular compartments . Understanding the transport and distribution mechanisms of 1-Acetyltagitinin A is crucial for optimizing its therapeutic delivery and efficacy.
Subcellular Localization
1-Acetyltagitinin A is localized in specific subcellular compartments, which may influence its activity and function. The compound’s targeting signals and post-translational modifications play a role in directing it to particular organelles, such as the mitochondria or endoplasmic reticulum . These subcellular localization patterns are important for understanding the compound’s mechanism of action and its effects on cellular processes.
特性
IUPAC Name |
(12-acetyloxy-1-hydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl) 2-methylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O8/c1-10(2)18(23)28-15-8-20(6)16(26-13(5)22)9-21(25,29-20)11(3)7-14-17(15)12(4)19(24)27-14/h10-11,14-17,25H,4,7-9H2,1-3,5-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYNTWZAYXDJQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(C(CC3(C(CC1(O3)O)OC(=O)C)C)OC(=O)C(C)C)C(=C)C(=O)O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the structural characterization of 1-acetyltagitinin A?
A1: 1-acetyltagitinin A is a novel germacrane sesquiterpene isolated from the leaves of Tithonia diversifolia []. While the article doesn't provide the exact molecular formula and weight, it states that the structure was elucidated based on spectral and chemical evidence []. Unfortunately, the specific spectroscopic data (NMR, IR, MS, etc.) is not detailed in the provided abstract.
Q2: Are there any known structure-activity relationship (SAR) studies for 1-acetyltagitinin A or related compounds?
A2: The provided research abstract does not delve into SAR studies for 1-acetyltagitinin A or its analogues []. Further research is needed to understand how modifications to its structure might influence its activity, potency, and selectivity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



